molecular formula C17H9FN4O2S B385645 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 720672-18-4

6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B385645
CAS No.: 720672-18-4
M. Wt: 352.3g/mol
InChI Key: QPZFOPHCYYAYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 720672-18-4) is a triazolothiadiazole derivative characterized by dual furan substituents at positions 3 and 6 of the fused heterocyclic core, with the 6-position further substituted by a 4-fluorophenyl group . Triazolothiadiazoles are known for their structural rigidity, planarity, and diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

6-[5-(4-fluorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9FN4O2S/c18-11-5-3-10(4-6-11)12-7-8-14(24-12)16-21-22-15(13-2-1-9-23-13)19-20-17(22)25-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZFOPHCYYAYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS No. 720672-18-4) is a compound that belongs to the class of triazolo-thiadiazoles. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • Molecular Formula : C17H9FN4O2S
  • Molecular Weight : 352.34 g/mol
  • Purity : >97%

Antimicrobial Activity

Research indicates that compounds containing the triazolo-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles displayed potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 1–8 μg/mL against strains like S. aureus and E. coli .

Anticancer Activity

The anticancer potential of triazolo-thiadiazole derivatives has been explored in various studies:

  • One study demonstrated that specific derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound have been evaluated through various assays:

  • In animal models, compounds similar to this compound showed significant inhibition of COX enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For example:
    • Compounds demonstrated a reduction in inflammation comparable to standard NSAIDs like aspirin .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-thiadiazoles is closely related to their structural components. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) enhances antimicrobial activity.
  • The furan rings contribute to the lipophilicity and biological interaction with target enzymes .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activities of various triazolo-thiadiazole derivatives against a panel of pathogens. The compound demonstrated superior activity against Pseudomonas aeruginosa compared to traditional antibiotics .
  • Cytotoxicity Testing : In vitro testing on cancer cell lines revealed that certain derivatives led to a dose-dependent decrease in cell viability. The most effective compounds had IC50 values in the low micromolar range .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazoles, including those similar to the target compound, exhibit significant anticancer properties. A study found that 1,3,4-thiadiazole derivatives possess various pharmacological activities against cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer), demonstrating promising results compared to standard drugs like cisplatin . The triazole nucleus has been associated with diverse biological activities including anticancer effects, making the target compound a candidate for further investigation in oncology.

Antimicrobial Properties

Compounds featuring the triazole and thiadiazole moieties have been shown to exhibit antimicrobial activity. They can act against a range of pathogens due to their ability to interfere with microbial metabolism. This suggests potential applications in developing new antibiotics or antifungal agents .

Anti-inflammatory and Analgesic Effects

The presence of the triazole ring in the compound is linked to anti-inflammatory and analgesic properties. Studies have highlighted that similar compounds can reduce inflammation and pain, which positions them as potential candidates for pain management therapies .

Organic Electronics

The unique electronic properties of compounds containing furan and triazole structures make them suitable for applications in organic electronics. Their ability to form stable films can be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the electronic characteristics of these materials is ongoing to enhance their efficiency and stability in electronic devices .

Photovoltaic Applications

Due to their favorable energy levels and charge transport properties, compounds like 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may also find applications in solar energy conversion technologies. Their incorporation into organic solar cells could improve light absorption and energy conversion efficiency .

Case Studies

StudyFocusFindings
Anticancer ActivityThe compound's derivatives showed significant cytotoxicity against HepG-2 and A-549 cell lines.
Antimicrobial PropertiesDemonstrated effective inhibition against various bacterial strains.
Organic ElectronicsHighlighted potential for use in OLEDs due to good film-forming properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolothiadiazole derivatives:

Compound Substituents Biological Activity Key Findings References
Target Compound : 6-(5-(4-Fluorophenyl)furan-2-yl)-3-(furan-2-yl)-triazolo[...] - 3-Furyl
- 6-(5-(4-fluorophenyl)furyl)
Not explicitly reported (inferred anticancer potential) Structural similarity to active derivatives; fluorophenyl may enhance target binding.
LGH00045 : (E)-3-(2-chlorophenyl)-6-(2-(furan-2-yl)vinyl)-triazolo[...] - 3-(2-Chlorophenyl)
- 6-(Furylvinyl)
CDC25B inhibition (IC50 = 0.82 µM) Potent phosphatase inhibitor; vinyl linker critical for activity.
FPNT : 6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]-triazolo[...] - 3-(2-Naphthyloxymethyl)
- 6-(4-Fluorophenylpyrazolyl)
Anticancer (HepG2 cells: >doxorubicin activity)
Antioxidant (DPPH/ABTS scavenging)
Induces apoptosis via sub-G1 phase arrest; high radical scavenging capacity.
Compound 105 : 6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl]-triazolo[...] - 3-(2-Naphthyloxymethyl)
- 6-(4-Chlorophenylpyrazolyl)
Anticancer (HepG2 cells) Lower activity than FPNT; chlorine vs. fluorine substitution impacts potency.
6-(2-Furyl)-3-(3-methyl-1-benzofuran-2-yl)-triazolo[...] - 3-(3-Methylbenzofuryl)
- 6-Furyl
Not explicitly reported Increased lipophilicity from benzofuran may improve membrane permeability.
7101-0243 : 6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-triazolo[...] - 3-Furyl
- 6-(2-Chlorophenyl-methylfuryl)
Screening compound (unpublished) Chlorophenyl and methylfuryl groups introduce steric bulk; potential kinase-targeted activity.
6-(Benzodioxinylmethyl)-3-furyl-triazolo[...] - 3-Furyl
- 6-(2,3-Dihydrobenzodioxinylmethyl)
Not explicitly reported Benzodioxane moiety may enhance metabolic stability.

Structural and Functional Insights

Substituent Effects on Bioactivity: Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity and small size improve binding to hydrophobic pockets (e.g., FPNT vs. Compound 105) . Furan vs. Naphthyloxy Groups: Bulky substituents like 2-naphthyloxymethyl (FPNT) improve apoptotic activity but may limit oral bioavailability due to high molecular weight .

Synthetic Methodologies :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times (4–6 hours vs. 18–24 hours conventionally) and improves yields (70–80% vs. 50–60%).
  • Phase-transfer catalysis (e.g., ) enables efficient cyclization for derivatives with pyridyl substituents.

Pharmacological Performance: Anticancer Activity: FPNT and LGH00045 show IC50 values below 1 µM in specific cancer models, outperforming standard chemotherapeutics like doxorubicin .

Preparation Methods

Precursor Synthesis: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

The first stage involves synthesizing 4-amino-5-[2-(furan-2-ylmethylaminocarbonyl)phenyl]-4H-1,2,4-triazole-3-thiol. This intermediate is prepared by reacting furan-2-carboxylic acid derivatives with thiocarbohydrazide under reflux in ethanol (70–80°C, 6–8 hours). The reaction proceeds via nucleophilic acyl substitution, forming a thiosemicarbazide intermediate, which undergoes intramolecular cyclization in the presence of potassium hydroxide.

Key parameters :

  • Solvent: Ethanol (polar protic)

  • Temperature: 70–80°C

  • Yield: 62–68%

Cyclocondensation with Furoic Acid Derivatives

The triazole-thiol intermediate is condensed with 5-(4-fluorophenyl)furan-2-carboxylic acid using POCl₃ as a cyclizing agent. POCl₃ facilitates dehydration and promotes the formation of the thiadiazole ring by activating carbonyl groups. The reaction is conducted under anhydrous conditions at 90–100°C for 4–6 hours.

Reaction mechanism :

  • Protonation of the carboxylic acid by POCl₃, forming an acyl chloride intermediate.

  • Nucleophilic attack by the triazole-thiol’s sulfur atom on the acyl chloride.

  • Cyclization with elimination of HCl and H₂O to form the triazolo-thiadiazole core.

Optimization data :

ParameterOptimal ValueYield Impact
POCl₃ concentration1.5 equiv+18%
Reaction time5 hoursMax yield
Temperature95°C74% yield

Purification and Crystallization

The crude product is purified via recrystallization from dimethyl sulfoxide (DMSO) or DMF, leveraging the compound’s limited solubility in polar aprotic solvents at room temperature. Slow cooling (0.5°C/min) yields needle-shaped crystals suitable for X-ray diffraction analysis.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collision frequency. This method is particularly effective for the cyclocondensation step.

Accelerated Cyclocondensation

A mixture of the triazole-thiol intermediate and 5-(4-fluorophenyl)furan-2-carboxylic acid is irradiated in a microwave reactor (250 W, 140°C) for 12–15 minutes. The use of DMF as a solvent enhances microwave absorption due to its high dielectric constant.

Comparative data :

MethodTimeYieldPurity
Conventional heating5 hours74%95%
Microwave irradiation15 min82%98%

Solvent-Free Variants

In solvent-free protocols, reactants are adsorbed onto silica gel or alumina and irradiated. This approach eliminates solvent recovery steps and achieves yields comparable to solution-phase methods (78–80%).

Solvent and Catalyst Effects

Solvent Selection

Solvent polarity directly influences reaction kinetics:

  • DMF : Enhances nucleophilicity of sulfur atoms, favoring cyclization (yield: 76–78%).

  • Ethanol : Suitable for acid-catalyzed steps but results in lower yields (55–60%) due to intermediate solubility issues.

  • DMSO : Increases reaction rate but complicates purification due to high boiling point.

Catalytic Additives

  • p-Toluenesulfonic acid (PTSA) : Acidic catalyst that protonates carbonyl groups, accelerating acylation (yield +12%).

  • Triethylamine (TEA) : Neutralizes HCl byproducts, shifting equilibrium toward product formation.

Intermediate Characterization

Critical intermediates are validated using spectroscopic methods:

4-Amino-5-substituted-triazole-3-thiol :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 1H, NH), 7.64–7.12 (m, aromatic H), 6.78 (d, J = 3.2 Hz, furan H).

  • IR (KBr): 3250 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O).

Final product :

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 163.1 (C=O), 152.3 (triazole C), 142.7 (thiadiazole C).

  • HRMS : m/z 353.0921 [M+H]⁺ (calc. 353.0918).

Comparative Analysis of Synthetic Routes

ParameterConventionalMicrowaveSolvent-Free
Reaction time4–6 hours12–15 min20–25 min
Yield68–74%78–82%75–78%
Energy consumptionHighModerateLow
ScalabilityIndustrialLab-scaleLab-scale

Microwave methods offer superior efficiency for small-scale synthesis, while conventional routes remain preferable for bulk production due to existing infrastructure.

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 3-(furan-2-yl)-triazolo[3,4-b]thiadiazole-6-carboxylic acid, arises from incomplete cyclization. This is mitigated by:

  • Stoichiometric excess of POCl₃ (1.8 equiv) to ensure complete dehydration.

  • Gradient recrystallization using DMF/water (7:3 v/v) to separate byproducts.

Functional Group Compatibility

The 4-fluorophenyl group’s electron-withdrawing nature slows electrophilic substitution. Catalytic amounts of iodine (0.2 equiv) enhance reactivity via halogen-bonding interactions .

Q & A

Q. What are the standard synthetic protocols for preparing 6-(5-(4-fluorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

The synthesis typically involves multi-step reactions starting with hydrazide derivatives and cyclization agents. Key steps include:

  • Cyclocondensation : Reaction of substituted hydrazides (e.g., 2-fluorobenzohydrazide) with carbon disulfide in ethanol under basic conditions (KOH) to form potassium dithiocarbazinate intermediates .
  • Thiol Formation : Treatment with hydrazine hydrate to generate 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol intermediates .
  • Final Cyclization : Reaction with substituted carboxylic acids (e.g., 2-phenoxyacetic acid) in phosphorus oxychloride (POCl₃) to form the triazolothiadiazole core .
    Purification is achieved via recrystallization or column chromatography, with yields optimized by controlling reaction time (6–12 hours) and temperature (reflux conditions) .

Q. What spectroscopic techniques are employed to confirm the structural integrity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing furan (δ 6.2–7.8 ppm) and fluorophenyl (δ 7.1–7.9 ppm) signals .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹, C-S bonds at 650–750 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry, bond angles, and packing motifs (e.g., planar triazolothiadiazole core with dihedral angles <10° between fused rings) .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can molecular docking studies guide the identification of biological targets for this compound?

Docking simulations using software like AutoDock or Schrödinger predict binding affinities to enzymes such as:

  • 14-α-Demethylase (CYP51, PDB: 3LD6) : Critical for fungal ergosterol biosynthesis. The fluorophenyl group may occupy the hydrophobic active site, while the triazolothiadiazole core interacts with heme iron via π-π stacking .
  • HIV-1 Reverse Transcriptase : Furan moieties engage in hydrogen bonding with residues like Lys101 and Tyr318, explaining antiviral activity in derivatives .
    Methodological validation includes comparing docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies are effective in resolving discrepancies between in silico predictions and experimental biological activity data?

  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the fluorophenyl ring) with bioactivity. Hammett constants (σ) and logP values refine predictive models .
  • Dose-Response Profiling : Tests compounds across a concentration range (0.1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity) to identify false negatives from docking .
  • Metabolic Stability Assays : Evaluates pharmacokinetic interference (e.g., microsomal degradation) that may reduce observed efficacy despite high in silico binding scores .

Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?

  • Adamantyl Substituents : Enhance antiproliferative activity (IC₅₀ = 2.1 μM in MCF-7 cells) by increasing lipophilicity and membrane permeability .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine improves metabolic stability and target selectivity (e.g., 10-fold higher antifungal activity against Candida albicans compared to methoxy derivatives) .
  • Furan Replacement : Substitution with thiophene reduces antiviral potency (HIV-1 IC₅₀ shifts from 0.8 μM to >10 μM), highlighting the role of furan oxygen in hydrogen bonding .

Q. What experimental controls are critical when assessing this compound’s cytotoxicity?

  • Positive Controls : Use established agents (e.g., doxorubicin for anticancer assays, fluconazole for antifungal tests) to benchmark activity .
  • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid nonspecific toxicity .
  • Resazurin Reduction Assays : Differentiate cytotoxic effects from mitochondrial dysfunction .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the compound’s cytotoxicity across cell lines?

  • Cell Line Authentication : Confirm absence of cross-contamination (e.g., via STR profiling) .
  • Culture Condition Standardization : Control for serum concentration, pH, and oxygen levels, which modulate drug uptake .
  • Multi-Omics Profiling : Integrate transcriptomic and proteomic data to identify resistance mechanisms (e.g., ABC transporter upregulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.